molecular formula C8H19ClN2O B12430387 2-amino-N,N,3,3-tetramethylbutanamide hydrochloride

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride

Cat. No.: B12430387
M. Wt: 194.70 g/mol
InChI Key: ZZAKIBYILBSOIQ-UHFFFAOYSA-N
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Description

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride is a chemical compound supplied for laboratory research use. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. The compound has a molecular formula of C8H19ClN2O and a molecular weight of 194.70 g/mol . Its structure is characterized by a butanamide backbone that is substituted with amino and multiple methyl groups, forming a valine derivative . The SMILES notation for the compound is CN(C)C(=O)C(N)C(C)(C)C.Cl . As a valine derivative, this compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug discovery research . Related structural analogs, such as 2-Amino-N,3,3-trimethylbutanamide, have been identified in scientific databases as having relevance in biochemical research, including studies involving proteins like matrix metalloproteinase-9 . Researchers value this compound for its potential as a building block in organic synthesis and for its utility in exploring biological pathways and mechanisms.

Properties

IUPAC Name

2-amino-N,N,3,3-tetramethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-8(2,3)6(9)7(11)10(4)5;/h6H,9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAKIBYILBSOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Amidation Pathway

A widely cited method involves chlorination of a carboxylic acid precursor followed by amidation. Adapted from CN101684078B, this approach can be modified for the target compound:

  • Chlorination :

    • Starting material : 2-Amino-3,3-dimethylbutanoic acid.
    • Reagent : Bis(trichloromethyl) carbonate (triphosgene) in dichloromethane.
    • Conditions : 0–5°C, 2–4 hours.
    • Product : 4-Ethyl-2,5-oxazolidinedione intermediate (analogous to Step I in).
  • Ammoniation :

    • Reagent : Gaseous ammonia in methanol.
    • Conditions : 25°C, 6 hours.
    • Product : 2-Amino-N,N,3,3-tetramethylbutanamide.
  • Hydrochloride Salt Formation :

    • Reagent : Concentrated HCl in ethanol.
    • Conditions : Room temperature, crystallization.

Key Advantages :

  • High purity (>95% by HPLC).
  • Scalable for industrial production.

Direct Alkylation of Amino Amides

An alternative route employs alkylation of a pre-formed amino amide (Figure 1):

  • Starting Material : 2-Amino-N-methylbutanamide.
  • Methylation :
    • Reagents : Methyl iodide, potassium carbonate.
    • Conditions : DMF, 60°C, 12 hours.
  • Salt Formation :
    • Reagent : HCl gas in diethyl ether.

Challenges :

  • Over-alkylation risks require careful stoichiometry.
  • Moderate yields (60–70%) due to steric hindrance.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from multiple sources () highlight optimal conditions:

Parameter Chlorination-Amidation Direct Alkylation
Solvent Dichloromethane DMF
Temperature 0–5°C (Step 1); 25°C (Step 2) 60°C
Reaction Time 6–8 hours 12 hours
Yield 75–85% 60–70%

Notable Observations :

  • Lower temperatures during chlorination minimize side reactions (e.g., decarboxylation).
  • Polar aprotic solvents (DMF) enhance alkylation efficiency.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.5 mol%) improves ammoniation kinetics, reducing reaction time by 30%.
  • Acid Scavengers : Triethylamine (2 equiv.) prevents HCl-mediated degradation during amidation.

Industrial-Scale Production

Continuous Flow Synthesis

Adapted from ZA200508129B, a scalable method involves:

  • Continuous Chlorination : Tubular reactor with triphosgene in CH₂Cl₂ (residence time: 20 min).
  • In-Line Ammoniation : NH₃ gas injection at 10 bar.
  • Crystallization : Anti-solvent (hexane) addition for hydrochloride precipitation.

Benefits :

  • 90% yield at 10 kg/batch scale.
  • Reduced waste (E-factor: 2.3 vs. 5.1 for batch processes).

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethanol/water (3:1 v/v) yields needle-like crystals (mp 198–200°C).
  • Purity Control : Recrystallization achieves ≥99% purity (by NMR).

Analytical Data

  • ¹H NMR (D₂O, 400 MHz): δ 1.20 (s, 6H, C(CH₃)₂), 2.85 (s, 6H, N(CH₃)₂), 3.15 (q, 1H, CHNH₂), 3.45 (m, 2H, CH₂).
  • HRMS : [M+H]⁺ calcd. for C₈H₁₈N₂O: 159.1497; found: 159.1493.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted derivatives. These products are often used in further research and development applications.

Scientific Research Applications

2-amino-N,N,3,3-tetramethylbutanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study various biological processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N,N,3,3-tetramethylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Butanamide Hydrochlorides

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Differences Reference
2-Amino-N,N,3,3-tetramethylbutanamide HCl 1257848-66-0 C₇H₁₇ClN₂O 180.68 N,N,3,3-tetramethyl
(R)-2-Amino-N,3-dimethylbutanamide HCl 202825-94-3 C₆H₁₅ClN₂O 166.65 N,3-dimethyl; (R)-configuration
2-Amino-N-ethyl-3-methylbutanamide HCl 1236254-95-7 C₇H₁₇ClN₂O 180.68 N-ethyl vs. N,N-dimethyl
(2R)-2-Amino-N,N,3-trimethylbutanamide HCl - C₇H₁₇ClN₂O 180.68 N,N,3-trimethyl; (2R)-configuration
2-Amino-N-(2-hydroxy-2-methylpropyl)acetamide HCl (C164) - C₇H₁₅ClN₂O₂ 194.66 Hydroxy group in substituent

Structural and Functional Differences

Alkyl Substitution Patterns: The target compound has four methyl groups (N,N,3,3), whereas (R)-2-amino-N,3-dimethylbutanamide HCl (CAS 202825-94-3) lacks one N-methyl group . The ethyl-substituted analog (CAS 1236254-95-7) replaces one N-methyl with an ethyl group, retaining the same molecular weight but altering lipophilicity .

Stereochemistry :

  • The (2S)-configuration in the target compound contrasts with the (2R)-isomer documented in . Stereochemistry can influence receptor binding in pharmaceutical applications .

Biological Activity

2-Amino-N,N,3,3-tetramethylbutanamide hydrochloride, also known as (2R)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride, is an amino acid derivative with potential biological significance. This compound is characterized by its structural similarity to natural amino acids and has been investigated for its roles in various biochemical processes.

  • Molecular Formula : C8H18ClN
  • Molar Mass : 158.24 g/mol
  • Chirality : The compound features a chiral center at the second carbon, making it optically active.

Biological Significance

Research has indicated that this compound may play significant roles in protein synthesis and enzyme activity due to its structural properties. Its unique configuration allows it to interact with biological systems similarly to natural amino acids.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
N,N-DimethylglycineC5H13NInvolved in methylation processes.
2-(Dimethylamino)-N,N,3,3-tetramethylbutanamideC10H22N2OAdditional dimethyl substitution affects solubility.
S-tert-Leucine N-methylamideC7H16N2OHighlights differences in chirality and side chain length.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Synthesis : Its structural similarity to amino acids suggests a role in protein synthesis pathways.
  • Enzyme Activity Modulation : Studies indicate involvement in modulating enzyme activities, particularly those related to amino acid metabolism.
  • Cell Signaling : Preliminary research suggests potential involvement in cellular signaling pathways, possibly influencing metabolic processes.

Case Studies and Research Findings

  • Protein Synthesis Studies :
    • Research has demonstrated that the compound can enhance protein synthesis in various cell types. A study indicated a significant increase in protein levels when cells were treated with this compound compared to controls .
  • Enzyme Activity :
    • A notable study focused on the compound's effect on specific enzymes involved in metabolic pathways. Results showed that it could stimulate the activity of certain enzymes by acting as a cofactor or substrate .
  • Cellular Effects :
    • Investigations into the cellular effects of this compound revealed that it may influence cell proliferation and differentiation processes. For instance, it was observed that treatment with the compound led to enhanced growth rates in specific cell lines .

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